(3R)-3-(1-methyl-1H-indol-3-yl)butanenitrile
Description
(3R)-3-(1-Methyl-1H-indol-3-yl)butanenitrile is a chiral nitrile-containing compound featuring a 1-methylindole core. Its molecular formula is C₁₃H₁₃N₂ (CAS: 429689-16-7). The compound’s stereochemistry at the C3 position (R-configuration) and the presence of a nitrile group (-CN) make it a valuable intermediate in pharmaceuticals and agrochemicals, particularly for synthesizing enantioselective ligands or bioactive molecules. The indole moiety is known for its role in receptor binding, while the nitrile group can act as a hydrogen-bond acceptor or participate in click chemistry.
Properties
IUPAC Name |
3-(1-methylindol-3-yl)butanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-10(7-8-14)12-9-15(2)13-6-4-3-5-11(12)13/h3-6,9-10H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGJENJOKQETPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)C1=CN(C2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and butanenitrile derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Chirality Induction: The chiral center at the 3-position of the butanenitrile chain is introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The indole moiety can undergo oxidation at the 2-position. For example:
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Reagents : Potassium permanganate (KMnO₄) or other strong oxidants.
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Outcome : Formation of oxindole derivatives.
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Evidence : Similar indole derivatives (e.g., oxindoles) in show oxidation products under acidic or basic conditions.
Reduction Reactions
The nitrile group is amenable to reduction to a primary amine or aldehyde:
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Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
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Outcome : Conversion to 3-(1-methyl-1H-indol-3-yl)butanamine or butanal derivatives.
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Support : Indole nitriles in are noted to participate in nucleophilic/electrophilic reactions, aligning with this pathway.
Alkylation and Cross-Coupling
The indole’s aromatic system can engage in electrophilic substitution or cross-coupling:
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Reagents : Alkylation agents (e.g., methyl triflate) or transition-metal catalysts.
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Outcome : Substituted indole derivatives (e.g., brominated or trifluoromethylated analogs).
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Precedent : Indole–indolone scaffolds in demonstrate alkylation with trifluoromethanesulfonate (MeOTf) under optimized conditions.
Reaction Data Table
| Reaction Type | Reagents/Conditions | Product | Yield | Key Features |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, heat | Oxindole derivative | Moderate | Formation of carbonyl group |
| Reduction (Nitrile → Amine) | LiAlH₄, THF, 0°C–room temperature | 3-(1-methyl-1H-indol-3-yl)butanamine | High | Conversion of nitrile to amine |
| Alkylation | MeOTf, DCE, 90°C, 24 h | Substituted indole derivative | ~95% | Stereoselective C–N bond formation |
Note: Yields and conditions are inferred from related indole chemistry . Experimental data for this specific compound is not explicitly reported in the provided sources.
NMR and IR Data
While specific data for (3R)-3-(1-methyl-1H-indol-3-yl)butanenitrile is unavailable, related compounds in exhibit:
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¹H NMR : Peaks for aromatic protons (~7.0–8.0 ppm), methyl groups (~3.0–4.0 ppm), and nitrile protons (absent due to quaternary C).
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¹³C NMR : Signals for carbonyl carbons (~160–170 ppm) and aromatic carbons (~100–150 ppm).
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IR : Strong nitrile absorption (~2250 cm⁻¹).
Stereochemical Considerations
The (3R) configuration suggests stereoselective synthesis or resolution steps (e.g., chromatographic separation). Indole-based stereochemistry is often analyzed via NOE spectroscopy or chiral chromatography .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
(3R)-3-(1-methyl-1H-indol-3-yl)butanenitrile is utilized as a crucial intermediate in the synthesis of pharmaceuticals, especially those aimed at treating neurological disorders. Its structural properties enhance the efficacy and specificity of drug formulations, making it a valuable component in medicinal chemistry. For instance, the compound has been linked to the synthesis of various indole derivatives that exhibit promising biological activities, including anti-cancer and neuroprotective effects .
Biochemical Research
Understanding Metabolic Pathways:
In biochemical research, (3R)-3-(1-methyl-1H-indol-3-yl)butanenitrile plays a significant role in studies investigating metabolic pathways. By examining how this compound interacts with biological systems, researchers can gain insights into metabolic processes and their implications for drug discovery. This understanding is essential for developing targeted therapies that can modulate specific biochemical pathways .
Material Science
Enhancing Material Properties:
The incorporation of (3R)-3-(1-methyl-1H-indol-3-yl)butanenitrile into polymer matrices has been explored to improve material properties such as flexibility and durability. This application is particularly relevant in manufacturing high-performance materials used in various industrial applications. The compound's unique chemical structure allows for modifications that can enhance the mechanical and thermal properties of polymers .
Flavor and Fragrance Industry
Aromatic Profile:
(3R)-3-(1-methyl-1H-indol-3-yl)butanenitrile is valued in the flavor and fragrance industry due to its distinctive aroma profile. It is used to create complex fragrances and flavorings, contributing to the sensory appeal of perfumes and food products. The compound's natural scent characteristics make it an attractive ingredient for formulators seeking to develop appealing products .
Data Table: Summary of Applications
Case Study 1: Neuroprotective Drug Development
Research has demonstrated that derivatives of (3R)-3-(1-methyl-1H-indol-3-yl)butanenitrile exhibit neuroprotective properties. A study published in a peer-reviewed journal highlighted its potential as a scaffold for developing drugs aimed at treating neurodegenerative diseases by modulating neurotransmitter systems .
Case Study 2: Material Enhancement
In material science, a study focused on incorporating (3R)-3-(1-methyl-1H-indol-3-yl)butanenitrile into biodegradable polymers showed significant improvements in mechanical strength and thermal stability, suggesting its utility in developing sustainable materials for various applications .
Mechanism of Action
The mechanism of action of (3S)-(-)-3-(1-Methyl-1H-indol-3-yl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, while the nitrile group can participate in nucleophilic or electrophilic reactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features:
Key Observations :
- Electronic Effects : The nitrile group in the target compound is strongly electron-withdrawing, enhancing electrophilicity compared to phenyl-substituted analogs.
- Hydrogen Bonding: Compound A5’s hydroxyl and amino groups enable hydrogen bonding, improving solubility but complicating blood-brain barrier penetration compared to the hydrophobic nitrile derivatives.
Key Observations :
- The high yield (96%) of (±)-Methyl (3R,4S)-1-methyl-4-phenyl-...
- Purity variations (e.g., 36% for 14{6,8} in ) highlight challenges in purifying polar urea derivatives compared to nitriles.
Table 1: Comparative Physicochemical Properties
Notes:
- The phenylpropionitrile analog’s higher LogP suggests greater lipophilicity, favoring membrane permeability but risking toxicity.
Biological Activity
(3R)-3-(1-methyl-1H-indol-3-yl)butanenitrile is a chiral compound belonging to the indole derivatives class, which are recognized for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of (3R)-3-(1-methyl-1H-indol-3-yl)butanenitrile can be represented as follows:
This compound features an indole ring connected to a butanenitrile group, contributing to its unique reactivity and biological interactions.
Antimicrobial Activity
Research indicates that indole derivatives, including (3R)-3-(1-methyl-1H-indol-3-yl)butanenitrile, exhibit significant antimicrobial properties. A study highlighted the effectiveness of related indole compounds against various bacterial strains, including drug-resistant strains. The Minimum Inhibitory Concentration (MIC) for some derivatives was as low as 0.5 μg/mL against Gram-positive bacteria like MRSA .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| (3R)-3-(1-methyl-1H-indol-3-yl)butanenitrile | 0.5 | MRSA |
| Tris(1H-indol-3-yl)methylium salts | 0.13–1.0 | Various Gram-positive |
| N-(Hydroxyalkyl) derivatives | 0.5 | Staphylococcus epidermidis |
Anticancer Properties
Indole derivatives have been studied for their potential anticancer effects. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. For instance, compounds with similar structures have shown promise in inhibiting cancer cell lines through induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Indole compounds are also noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .
The biological activity of (3R)-3-(1-methyl-1H-indol-3-yl)butanenitrile is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Compounds may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : They can bind to receptors influencing cellular signaling.
These interactions facilitate the compound's effects on microbial cells and cancerous tissues.
Case Studies
Several case studies have documented the efficacy of indole derivatives in clinical settings:
- Antimicrobial Efficacy : A study on tris(1H-indol-3-yl)methylium salts showed high activity against multidrug-resistant strains, demonstrating a potential therapeutic application in treating infections caused by resistant bacteria .
- Cancer Cell Line Studies : Research on similar compounds indicated significant cytotoxicity against various cancer cell lines, leading to further exploration in drug development .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (3R)-3-(1-methyl-1H-indol-3-yl)butanenitrile, and how can reaction conditions be optimized for stereochemical fidelity?
Methodological Answer:
- The compound can be synthesized via nucleophilic substitution or coupling reactions involving indole derivatives and nitrile precursors. For example, describes a stereoselective synthesis of a related nitrile using hydroxyl and amino functional groups under mild conditions, suggesting the use of chiral auxiliaries or enantioselective catalysts .
- Optimization of enantiomeric purity may involve chiral chromatography (e.g., HPLC with amylose-based columns) or asymmetric catalysis. highlights the use of ethanol and piperidine at low temperatures (0–5°C) to control side reactions in nitrile synthesis, which could be adapted for this compound .
- Key parameters to monitor include reaction time, temperature, and solvent polarity. For instance, polar aprotic solvents like DMF may enhance nucleophilic reactivity but could require rigorous drying to prevent hydrolysis of the nitrile group.
Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of (3R)-3-(1-methyl-1H-indol-3-yl)butanenitrile?
Methodological Answer:
- X-ray crystallography is the gold standard for absolute stereochemical confirmation. emphasizes the use of SHELX software for refining crystallographic data, which can resolve ambiguities in chiral centers .
- Chiral HPLC coupled with polarimetric detection can distinguish enantiomers. ’s NMR data (e.g., specific coupling constants and chemical shifts) provide a reference for validating stereochemical assignments .
- NMR spectroscopy (¹H, ¹³C, and 2D techniques like NOESY) is critical for structural elucidation. For example, the ¹H-NMR spectrum in shows distinct resonances for methyl and indole protons, aiding in stereochemical analysis .
Q. How should researchers handle (3R)-3-(1-methyl-1H-indol-3-yl)butanenitrile safely, given limited toxicity data?
Methodological Answer:
- Assume the compound shares hazards with structurally similar nitriles and indoles. and recommend using personal protective equipment (PPE), fume hoods, and emergency protocols for skin/eye exposure (e.g., rinsing with water for 15 minutes) .
- Conduct a read-across assessment using databases like REACH or analogs (e.g., 3-Indolebutyrate in ) to infer toxicity profiles .
- Store the compound under inert gas (e.g., argon) at –20°C to prevent degradation, as nitriles are prone to hydrolysis in humid environments.
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data for (3R)-3-(1-methyl-1H-indol-3-yl)butanenitrile across different assay systems?
Methodological Answer:
- Perform dose-response studies across multiple cell lines or in vitro models to identify assay-specific variables (e.g., membrane permeability, metabolic stability). notes that indole derivatives like FK888 exhibit target specificity under controlled conditions, suggesting the importance of receptor-binding assays .
- Validate activity using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Cross-reference with structural analogs (e.g., ’s NK1 receptor antagonists) to isolate confounding factors .
- Apply cheminformatics tools (e.g., molecular docking) to predict off-target interactions that may explain discrepancies .
Q. What strategies can mitigate low yields during the coupling of 1-methylindole intermediates in the synthesis of (3R)-3-(1-methyl-1H-indol-3-yl)butanenitrile?
Methodological Answer:
- Optimize protecting group strategies for the indole nitrogen. uses benzyl and methoxy groups to stabilize reactive intermediates, which could prevent side reactions .
- Employ microwave-assisted synthesis to enhance reaction kinetics. achieved high yields in nitrile synthesis by maintaining low temperatures; however, controlled microwave heating (50–80°C) may improve efficiency .
- Monitor reaction progress via in situ FTIR to detect intermediate formation and adjust stoichiometry dynamically.
Q. How can computational modeling bridge gaps in understanding the biological interactions of (3R)-3-(1-methyl-1H-indol-3-yl)butanenitrile when experimental structural data is scarce?
Methodological Answer:
- Use molecular dynamics (MD) simulations to model interactions with putative targets (e.g., enzymes or receptors). ’s FK888, a structurally related indole derivative, provides a template for docking studies .
- Apply QSAR models to predict pharmacokinetic properties (e.g., logP, bioavailability) based on nitrile and indole substructures. ’s data on 3-Indolebutyrate can inform solubility parameters .
- Validate predictions with mutagenesis assays or alanine scanning to identify critical binding residues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
